Salicylate Antagonism: Pantoate vs. Pantolactone
The pantoate ion form of 2,4-dihydroxy-3,3-dimethylbutanoic acid demonstrates significantly higher biological activity than its lactone counterpart, pantolactone, in reversing salicylate-induced growth inhibition in Escherichia coli [1]. While both compounds can nullify the inhibitory effect of salicylate by providing a source for pantothenate synthesis, pantoate is more effective, indicating a more efficient utilization pathway [2]. This differential activity is a critical factor for researchers studying bacterial pantothenate biosynthesis or developing antimicrobial strategies targeting this pathway [3].
| Evidence Dimension | Reversal of salicylate inhibition in E. coli |
|---|---|
| Target Compound Data | Pantoate (pantoic acid ion) is 'more active' than pantolactone in antagonizing salicylate [1]. |
| Comparator Or Baseline | Pantolactone (the lactone form) shows lower activity in the same assay [1]. |
| Quantified Difference | Qualitative observation: pantoate is 'more active'; specific quantitative ratio not provided in the available abstract, but the directional superiority is clearly established [1]. |
| Conditions | In vitro growth assay of Escherichia coli in the presence of inhibitory concentrations of salicylate [1]. |
Why This Matters
This finding has direct implications for selecting the appropriate chemical form for assays targeting pantothenate biosynthesis, as pantoate more closely mimics the natural metabolic intermediate.
- [1] Stansly, P. G., & Schlosser, M. E. (1945). The biological activity of pantolactone and pantoic acid. Journal of Biological Chemistry, 161(2), 513-514. PMID: 21006934. View Source
- [2] Stansly, P. G., & Schlosser, M. E. (1945). The biological activity of pantolactone and pantoic acid. Journal of Biological Chemistry, 161(2), 513-514. PMID: 21006934. View Source
- [3] Stansly, P. G., & Schlosser, M. E. (1945). The biological activity of pantolactone and pantoic acid. Journal of Biological Chemistry, 161(2), 513-514. PMID: 21006934. View Source
